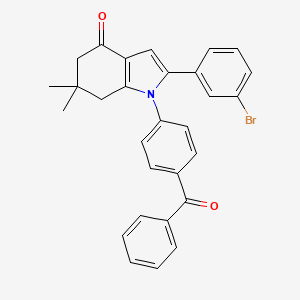

1-(4-Benzoylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one

描述

1-(4-Benzoylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one is a synthetic indole-derived compound featuring a bicyclic dihydroindol-4-one core substituted with two aromatic groups: a 4-benzoylphenyl moiety and a 3-bromophenyl moiety.

属性

IUPAC Name |

1-(4-benzoylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24BrNO2/c1-29(2)17-26-24(27(32)18-29)16-25(21-9-6-10-22(30)15-21)31(26)23-13-11-20(12-14-23)28(33)19-7-4-3-5-8-19/h3-16H,17-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDLXUICYRASBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(N2C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC(=CC=C5)Br)C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-Benzoylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of approximately 400.31 g/mol. The compound features a complex structure that contributes to its biological activity.

Research indicates that this compound exhibits various mechanisms of action:

- Antioxidant Activity : It has been shown to scavenge free radicals, which can contribute to its protective effects against oxidative stress.

- Antimicrobial Properties : The presence of bromine in the structure enhances its antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various biological systems.

Biological Activity Data

The following table summarizes key biological activities reported for 1-(4-Benzoylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound exhibited notable antioxidant properties, with an IC50 value comparable to established antioxidants like ascorbic acid. This suggests its utility in formulations aimed at reducing oxidative stress.

- Inflammation Model : In a murine model of inflammation, administration of the compound led to a marked decrease in paw edema and reduced levels of inflammatory markers. This highlights its potential therapeutic application in treating inflammatory diseases.

相似化合物的比较

Structural Analogues and Substituent Effects

The compound shares a dihydroindol-4-one core with other derivatives, but its unique substituents differentiate its physicochemical and functional properties. Key comparisons include:

Substituent Impact Analysis:

- Benzoyl vs.

- Bromine vs. Methyl/Hydrogen: The 3-bromophenyl substituent provides a heavy atom effect, which could aid in crystallographic studies (e.g., via SHELXL refinement ), and may participate in halogen bonding, a feature absent in non-halogenated analogs.

Crystallographic and Hydrogen-Bonding Behavior

The bromine atom likely contributes to distinct hydrogen-bonding or halogen-bonding networks compared to methoxy- or methyl-substituted analogs. For example, graph set analysis (as per Etter’s formalism ) could reveal patterns such as R₁²(6) or R₂²(8) motifs, depending on the interplay between the benzoyl, bromophenyl, and dimethyl groups.

常见问题

Q. What are the recommended methods for synthesizing 1-(4-Benzoylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one, and how can reaction conditions be optimized?

Synthesis of this compound involves multi-step organic reactions, including Suzuki-Miyaura cross-coupling for aryl-aryl bond formation and cyclization steps. Optimize reaction conditions (e.g., catalyst loading, temperature, solvent polarity) using high-throughput screening. Monitor intermediates via HPLC or LC-MS to ensure regioselectivity and purity .

Q. How should researchers handle safety concerns during experimental work with this compound?

The compound exhibits acute toxicity (oral, dermal, inhalation; Category 4 under EU-GHS/CLP). Use fume hoods, PPE (gloves, lab coats, goggles), and avoid skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice. Store in airtight containers at controlled temperatures .

Q. What spectroscopic techniques are most effective for characterizing its crystalline structure?

Single-crystal X-ray diffraction (SC-XRD) is optimal. Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding networks. Validate results with complementary techniques like FT-IR (for functional groups) and NMR (1H/13C for proton/carbon environments) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Employ density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and identify reactive sites. Pair with molecular dynamics simulations to study solvent effects. Validate predictions experimentally via kinetic studies or isotopic labeling .

Q. What strategies resolve contradictions in pharmacokinetic data across species (e.g., rodents vs. primates)?

Design cross-species studies with matched dosing regimens and bioanalytical methods (e.g., LC-MS/MS for plasma concentration). Account for metabolic differences by analyzing cytochrome P450 isoforms. Use compartmental modeling to extrapolate interspecies scaling factors .

Q. How can hydrogen-bonding patterns in its crystal lattice inform co-crystal design for enhanced solubility?

Apply graph set analysis (e.g., Etter’s rules) to categorize hydrogen-bond motifs (e.g., R²₂(8) rings). Screen co-formers (e.g., carboxylic acids) using thermal analysis (DSC/TGA) and powder XRD. Prioritize co-crystals with improved dissolution rates in biorelevant media .

Q. What experimental designs minimize artifacts in biological activity assays (e.g., false-positive inhibition)?

Include orthogonal assays (e.g., SPR for binding affinity and cellular assays for functional inhibition). Use negative controls (e.g., scrambled compounds) and validate target engagement via CRISPR knockouts or competitive binding studies .

Q. How do steric effects from the 6,6-dimethyl group influence conformational dynamics in solution?

Combine NOESY NMR to study through-space interactions with variable-temperature NMR to assess rotational barriers. Compare with X-ray structures to correlate solution-state flexibility with solid-state packing .

Methodological Notes

- Crystallography : Use SHELX programs for structure refinement and ORTEP-3 for graphical representation of thermal ellipsoids .

- Safety Protocols : Adhere to EU-GHS/CLP guidelines for hazard communication and emergency response .

- Data Validation : Cross-reference computational predictions with experimental data (e.g., DFT vs. SC-XRD) to ensure reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。